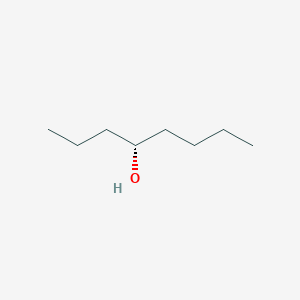

(R)-4-Octanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61559-29-3 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

(4R)-octan-4-ol |

InChI |

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

WOFPPJOZXUTRAU-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@@H](CCC)O |

Canonical SMILES |

CCCCC(CCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (R)-4-Octanol

This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-4-Octanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates key data, outlines standard experimental methodologies, and presents visual diagrams to illustrate molecular structure and synthetic pathways.

Chemical Identity and Structure

This compound is a chiral secondary alcohol.[1] Its chemical structure consists of an eight-carbon chain with a hydroxyl group located on the fourth carbon atom. The "(R)" designation refers to the specific stereochemical configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.[2]

-

Synonyms : (R)-(-)-4-Octanol, 4-Octanol (B147376), (4R)-[4][5]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data for the racemic mixture (4-octanol) is also included for comparison, as properties like boiling point and density are nearly identical between enantiomers.

Table 1: General and Physical Properties of 4-Octanol

| Property | Value | Reference(s) |

| Molecular Weight | 130.23 g/mol | [4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [7][8][9] |

| Melting Point | -41 °C / -42 °C | [8][10] |

| Boiling Point | 174-176 °C (at 760 mmHg) | [6][7][11] |

| Density | 0.818 g/mL at 20 °C | [7][11] |

| Refractive Index (n20/D) | 1.426 | [6][7][11] |

| Flash Point | 65 °C (149 °F) - Closed Cup | [7][11][12] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [6][7] |

| Water Solubility | Insoluble | [7] |

| Solubility | Soluble in most organic solvents (e.g., ether, ethanol) | [7] |

Table 2: Chiral and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Stereoisomer | (R)-enantiomer | [4][5] |

| Optical Rotation | Levorotatory, denoted by (-) | [5][13] |

| Canonical SMILES | CCCCC(CCC)O | [4] |

| Isomeric SMILES | CCCC--INVALID-LINK--O | [4] |

| InChI Key | WOFPPJOZXUTRAU-MRVPVSSYSA-N | [4][5] |

Experimental Protocols

Detailed experimental procedures for the determination of physicochemical properties for this compound are not extensively published. However, standard methodologies are employed for these measurements.

-

Boiling Point Determination : The boiling point is typically determined by distillation at atmospheric pressure, following OECD Test Guideline 103. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density Measurement : Density is commonly measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20 °C), based on the principles outlined in OECD Test Guideline 109.

-

Refractive Index Measurement : A refractometer, such as an Abbé refractometer, is used to measure the refractive index at a standard temperature (20 °C) and wavelength (sodium D-line, 589 nm).

-

Optical Rotation Measurement : The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a known path length. Plane-polarized light is passed through the solution, and the angle of rotation is measured.[14] The levorotatory nature of this compound indicates that it rotates plane-polarized light counter-clockwise.[2]

Synthesis and Applications

This compound serves as a valuable chiral building block in organic synthesis. Its synthesis often involves asymmetric methods to establish the desired stereocenter. A common general approach to synthesizing 4-octanol is through a Grignard reaction.

Caption: General synthetic workflow for 4-octanol via a Grignard reaction.

To obtain the specific (R)-enantiomer, this synthesis would require modification, such as the use of a chiral catalyst or a chiral starting material. Chemoenzymatic methods, which utilize enzymes for stereoselective reactions, are also employed for the synthesis of related chiral compounds like (R)-4-octanolide.[15]

Applications of this compound and its racemic form include:

-

Solvent and Intermediate : It is used as a solvent and an intermediate in various organic syntheses.[7]

-

Fragrances and Flavors : Alcohols like 4-octanol are utilized in the production of fragrances and flavors.[16]

-

Chiral Synthesis : As a chiral molecule, it is a precursor for the synthesis of more complex stereospecific molecules, which is critical in drug development.

Chirality and Optical Activity

The relationship between a molecule's stereochemistry and its effect on plane-polarized light is a fundamental concept in stereochemistry.

Caption: Relationship between chirality and optical activity for 4-Octanol.

This compound and (S)-4-Octanol are enantiomers, meaning they are non-superimposable mirror images of each other.[2] A key physical property that distinguishes enantiomers is their optical activity.[14] While this compound is levorotatory (-), its enantiomer, (S)-4-Octanol, is dextrorotatory (+), rotating plane-polarized light by an equal magnitude but in the opposite direction. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive.

Safety Information

This compound is a combustible liquid and can cause eye irritation.[8][17] Standard laboratory safety precautions should be followed when handling this chemical.

-

Hazard Statements : H227 (Combustible liquid), H319/H318 (Causes serious eye irritation/damage).[8][17]

-

Precautionary Statements : P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/eye protection).[17]

-

Handling : Use in a well-ventilated area and avoid contact with skin and eyes.[18]

-

Storage : Store in a tightly closed container in a cool, well-ventilated place.[8]

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[17]

References

- 1. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. Solved Give the structure of this compound [a.k.a. | Chegg.com [chegg.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Octanol, (4R)- | C8H18O | CID 12346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Octanol|lookchem [lookchem.com]

- 7. 4-octanol [chembk.com]

- 8. 4-Octanol | 589-62-8 | TCI AMERICA [tcichemicals.com]

- 9. 4-OCTANOL CAS#: 589-62-8 [m.chemicalbook.com]

- 10. 4-octanol [stenutz.eu]

- 11. 4-Octanol = 97.0 GC 589-62-8 [sigmaaldrich.com]

- 12. 4-octanol, 589-62-8 [thegoodscentscompany.com]

- 13. [R,(-)]-4-Octanol [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 4-ethyl-4-octanol Safety Data Sheets(SDS) lookchem [lookchem.com]

(R)-4-Octanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-4-Octanol , a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, offering a versatile platform for the introduction of a specific stereocenter in the development of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical identifiers, properties, synthesis, and potential applications relevant to researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Chemical Properties

This compound is the (R)-enantiomer of 4-octanol (B147376). It is crucial to distinguish it from its racemate and the (S)-enantiomer, as the stereochemistry can significantly influence biological activity and chemical reactivity.

| Identifier | Value |

| CAS Number | 61559-29-3 |

| IUPAC Name | (4R)-octan-4-ol |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| InChI | InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |

| InChIKey | WOFPPJOZXUTRAU-MRVPVSSYSA-N |

| Canonical SMILES | CCCC--INVALID-LINK--O |

| Synonyms | (-)-4-Octanol, (R)-(-)-4-Octanol |

Table 1: Key Identifiers for this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 174-176 °C (for racemic 4-octanol) |

| Density | 0.818 g/mL at 20 °C (for racemic 4-octanol) |

| Refractive Index | n20/D 1.426 (for racemic 4-octanol) |

Table 2: Physicochemical Properties of 4-Octanol (racemic). Specific data for the (R)-enantiomer may vary slightly.

Synthesis and Enantioselective Separation

The synthesis of racemic 4-octanol can be achieved through various established organic chemistry methods. A common laboratory-scale synthesis involves the Grignard reaction between a propyl magnesium halide and pentanal.

An In-depth Technical Guide to the Stereoisomers of 4-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-octanol (B147376), (R)-(-)-4-octanol and (S)-(+)-4-octanol. It details their physical and chemical properties, methods for their enantioselective synthesis and separation, and explores their potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in chiral chemistry, drug discovery, and related fields.

Introduction to the Stereoisomers of 4-Octanol

4-Octanol is a secondary alcohol with the chemical formula C₈H₁₈O. The presence of a chiral center at the fourth carbon atom gives rise to two stereoisomers: (R)-4-octanol and (S)-4-octanol. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities due to the stereospecific nature of many biological receptors and enzymes. The racemic mixture of 4-octanol is a colorless liquid with a characteristic fruity odor.[1]

Physicochemical Properties

While the physical properties of the individual enantiomers of 4-octanol are not extensively documented in publicly available literature, the properties of the racemic mixture provide a useful baseline. It is expected that the boiling point, density, and refractive index of the pure enantiomers will be very similar to those of the racemate. The key distinguishing feature between the enantiomers is their optical activity.

Table 1: Physicochemical Properties of 4-Octanol

| Property | Racemic 4-Octanol | (R)-(-)-4-Octanol | (S)-(+)-4-Octanol |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| Boiling Point | 174-177 °C[1][2] | Data not available | Data not available |

| Density | ~0.815 - 0.821 g/mL at 20 °C[1][3] | Data not available | Data not available |

| Refractive Index | ~1.423 - 1.426 at 20 °C[1][3] | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Negative value | Positive value |

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-4-octanol can be achieved through various asymmetric synthesis strategies. Two prominent methods are the asymmetric reduction of the corresponding ketone, 4-octanone (B1346966), and the kinetic resolution of racemic 4-octanol.

Asymmetric Reduction of 4-Octanone

The enantioselective reduction of 4-octanone to the corresponding chiral alcohol is a direct and efficient method for obtaining either the (R) or (S) enantiomer, depending on the chiral catalyst used.

Experimental Protocol: Asymmetric Hydrogenation of 4-Octanone (Noyori-type)

This protocol is a general guideline based on the principles of Noyori asymmetric hydrogenation.

Materials:

-

4-Octanone

-

Chiral Ruthenium-BINAP catalyst (e.g., RuCl₂--INVALID-LINK--n for this compound or RuCl₂--INVALID-LINK--n for (S)-4-octanol)

-

Anhydrous isopropanol

-

Hydrogen gas (high pressure)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Reaction vessel suitable for high-pressure reactions

Procedure:

-

In a glovebox or under an inert atmosphere, charge a high-pressure reaction vessel with the chiral Ruthenium-BINAP catalyst (substrate to catalyst ratio typically 1000:1 to 10000:1).

-

Add a solution of 4-octanone in anhydrous isopropanol.

-

Seal the reaction vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).

-

Carefully release the hydrogen pressure and purge the vessel with an inert gas.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral 4-octanol by flash column chromatography on silica (B1680970) gel.

Logical Relationship for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of 4-octanone.

Lipase-Catalyzed Kinetic Resolution of Racemic 4-Octanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure and may require optimization for specific lipases and conditions.

Materials:

-

Racemic 4-octanol

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acyl donor (e.g., vinyl acetate (B1210297) or acetic anhydride)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Silica gel for column chromatography

Procedure:

-

To a flask containing a solution of racemic 4-octanol in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (typically 0.5-0.6 equivalents to achieve ~50% conversion).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted 4-octanol enantiomer from the acylated enantiomer by flash column chromatography on silica gel.

-

The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Lipase-catalyzed kinetic resolution workflow.

Chiral Separation and Analysis

The separation and analysis of the enantiomers of 4-octanol are crucial for determining enantiomeric purity and for isolating the individual stereoisomers. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Chiral Gas Chromatography (GC)

Experimental Protocol: Chiral GC Analysis

This is a general protocol and the specific column and conditions may need to be optimized.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Astec CHIRALDEX G-TA)

GC Conditions (Example):

-

Column: Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp at 2 °C/min to 150 °C.

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

Chiral High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Chiral HPLC Analysis

This is a general protocol and the specific column and mobile phase may need to be optimized.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., a polysaccharide-based column such as Chiralcel OD-H)

HPLC Conditions (Example):

-

Column: Chiralcel OD-H, 250 mm x 4.6 mm ID, 5 µm particle size

-

Mobile Phase: n-Hexane/Isopropanol (e.g., 98:2 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL of a solution of the sample in the mobile phase.

Biological Significance and Signaling Pathways

While the specific biological activities of the individual enantiomers of 4-octanol are not yet well-defined in scientific literature, the principle of stereospecificity in biological systems is well-established. Enantiomers of other chiral alcohols have been shown to exhibit different biological effects, particularly as insect pheromones. It is plausible that (R)- and (S)-4-octanol could have distinct interactions with olfactory receptors in insects or other biological targets.

The sense of smell in insects is primarily mediated by olfactory receptor neurons (ORNs) located in the antennae. These neurons express olfactory receptors (ORs) that bind to specific odorant molecules. The binding of an odorant to an OR can trigger a signaling cascade, often involving G-protein coupled receptors (GPCRs), leading to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain.[3][4][5]

Hypothetical Signaling Pathway for Insect Olfaction

Caption: A generalized insect olfactory signaling pathway.

Future research into the specific interactions of (R)- and (S)-4-octanol with insect olfactory systems could reveal enantiomer-specific roles as attractants, repellents, or modulators of behavior, with potential applications in pest management and drug development.

Conclusion

The stereoisomers of 4-octanol, (R)-(-)-4-octanol and (S)-(+)-4-octanol, represent an important area of study in chiral chemistry. While comprehensive data on the individual enantiomers is still emerging, established methods for their enantioselective synthesis and separation provide a solid foundation for further investigation. The potential for stereospecific biological activity, particularly in the context of insect chemical ecology, highlights the need for continued research to elucidate the distinct roles of each enantiomer. This technical guide serves as a starting point for researchers and professionals seeking to explore the properties and applications of these chiral molecules.

References

The Elusive Presence of (R)-4-Octanol in Insects: A Technical Guide to Related Semiochemicals

An in-depth analysis of current scientific literature reveals a notable absence of evidence for the natural occurrence of (R)-4-Octanol as a semiochemical in insects. Despite extensive research into insect chemical communication, particularly within the order Coleoptera, this specific enantiomer has not been identified as a pheromone or kairomone. However, the broader class of structurally related, methylated 4-octanol (B147376) derivatives, is of significant importance in the chemical ecology of several insect families, most notably the Curculionidae (weevils). This guide provides a comprehensive overview of these key related compounds, their quantitative occurrence, the experimental protocols for their analysis, and their role in insect behavior.

Substituted 4-Octanol Derivatives as Key Insect Pheromones

While this compound remains undocumented, several C-methylated analogs of 4-octanol are well-established as potent aggregation pheromones in various weevil species. These compounds are typically produced by males and attract both sexes for mating and resource exploitation. The stereochemistry of these compounds is often crucial for their biological activity.

Quantitative Data on Key 4-Octanol Derivatives in Weevils

The following table summarizes the quantitative data available for prominent methylated 4-octanol derivatives identified in different weevil species. It is important to note that the absolute amounts can vary based on factors such as the age of the insect, time of day, and collection methodology.

| Compound | Insect Species | Enantiomeric Composition | Quantity per Male per 24h | Reference |

| (S)-2-Methyl-4-octanol | Sphenophorus levis (Sugarcane Weevil) | >99.5% (S) | Not specified | [1][2] |

| 2-Methyl-4-octanol | Metamasius hemipterus sericeus (West Indian Sugarcane Weevil) | Not specified | Component of a blend | [3] |

| 5-Methyl-4-octanol ("Cruentol") | Rhynchophorus cruentatus (Palmetto Weevil) | Not specified | Major component | [4] |

| (4S,5S)-4-Methyl-5-nonanol | Metamasius hemipterus | (4S,5S) | Not specified | [5] |

Experimental Protocols for the Analysis of 4-Octanol Derivatives

The identification and quantification of volatile semiochemicals like the methylated 4-octanols from insects require a multi-step process involving volatile collection, separation, and identification.

Volatile Collection from Insects

A common method for collecting airborne pheromones from live insects is through headspace aeration.

-

Insect Housing: A group of insects (typically males for pheromone production) is placed in a clean glass chamber.

-

Airflow: Purified and humidified air is passed through the chamber at a controlled flow rate.

-

Trapping: The effluent air, now carrying the insect-produced volatiles, is passed through a trap containing a sorbent material (e.g., Porapak Q, Tenax) that adsorbs the organic compounds.

-

Elution: The trapped volatiles are then desorbed from the sorbent using a small volume of a high-purity solvent (e.g., hexane, dichloromethane).

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The eluted extract containing the semiochemicals is then analyzed by GC-MS.

-

Injection: A small aliquot of the extract is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5, HP-INNOWax).

-

Chiral Analysis: To determine the enantiomeric composition, a chiral GC column (e.g., a cyclodextrin-based column) is required. This allows for the separation of the different stereoisomers.

-

Identification: The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum for each. This "fingerprint" is compared to libraries of known spectra (e.g., NIST) and to synthetic standards for positive identification.

-

Quantification: The amount of each compound can be determined by comparing the peak area in the chromatogram to that of a known amount of an internal or external standard.

Signaling and Behavioral Responses

The methylated 4-octanol derivatives function as aggregation pheromones. The signaling pathway begins with the detection of the pheromone by specialized olfactory receptor neurons (ORNs) located in the insect's antennae.

While a specific signaling pathway for these compounds has not been fully elucidated at the molecular level in the cited literature, a generalized olfactory signaling pathway in insects is understood to proceed as follows:

-

Pheromone Binding: The pheromone molecule enters the sensillum lymph through pores in the cuticle of the antenna and is bound by an Odorant Binding Protein (OBP).

-

Receptor Activation: The OBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an ORN.

-

Signal Transduction: Binding of the pheromone to the OR activates the neuron, causing a change in membrane potential and the generation of an action potential.

-

Neural Processing: The signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specific glomeruli. This information is then relayed to higher brain centers, leading to a behavioral response, such as upwind flight towards the pheromone source.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Pheromone Identification

The following diagram illustrates the typical workflow for the identification of volatile insect pheromones.

References

A Technical Guide to the Spectroscopic Analysis of (R)-4-Octanol

Introduction

(R)-4-Octanol is a chiral secondary alcohol of interest in various fields, including organic synthesis and materials science. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-octanol (B147376). Detailed experimental protocols are included to assist researchers in obtaining and interpreting high-quality spectroscopic data. The data presented here is for the racemic mixture of 4-octanol, as enantiomer-specific spectral data is not extensively available in public databases. The spectroscopic properties of the (R) and (S) enantiomers are identical except when analyzed using chiral differentiating agents or methods.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-octanol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm Instrument: 90 MHz Spectrometer[1]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | m | 1H | H-4 (CH-OH) |

| ~1.5 | br s | 1H | OH |

| ~1.4 | m | 8H | H-2, H-3, H-5, H-6 (CH₂) |

| ~0.9 | t | 6H | H-1, H-8 (CH₃) |

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)[1]

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| ~71.5 | C-4 (CH-OH) |

| ~39.0 | C-3, C-5 (CH₂) |

| ~28.0 | C-2 (CH₂) |

| ~23.0 | C-6 (CH₂) |

| ~22.5 | C-7 (CH₂) |

| ~14.0 | C-1, C-8 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-octanol was obtained on a neat liquid sample.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2960, ~2930, ~2870 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1120 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained by electron ionization (EI).[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment of Fragment Ion |

| 130 | <1 | [M]⁺ (Molecular Ion) |

| 112 | ~5 | [M-H₂O]⁺ |

| 87 | ~80 | [M-C₃H₇]⁺ (α-cleavage) |

| 73 | ~100 | [M-C₄H₉]⁺ (α-cleavage) |

| 55 | ~70 | [C₄H₇]⁺ |

| 43 | ~60 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid alcohols.[4]

1. Sample Preparation: a. For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). b. Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically to 0 ppm). d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. e. The final liquid height in the NMR tube should be approximately 4-5 cm.

2. Instrumentation and Data Acquisition: a. The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). b. The sample tube is placed in a spinner turbine and inserted into the magnet. c. The sample is spun to average out magnetic field inhomogeneities. d. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field during the experiment. e. The magnetic field homogeneity is optimized by "shimming" the sample. f. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio (typically 8-16 scans). g. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of ¹³C (typically 64 or more scans).[5] Proton decoupling is employed to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy (FTIR-ATR)

This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean.[6] Clean the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. Place a single drop of neat this compound directly onto the center of the ATR crystal.[6]

2. Instrumentation and Data Acquisition: a. A background spectrum of the clean, empty ATR crystal is collected.[7] This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions. b. The sample is applied to the crystal, and a pressure arm is lowered to ensure good contact between the liquid and the crystal surface.[6] c. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8] d. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[8] e. After the measurement, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned with an appropriate solvent.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a liquid alcohol.[9]

1. Sample Introduction: a. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization. b. For direct infusion, a small amount of the sample is volatilized in a heated inlet system.

2. Ionization: a. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] b. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). c. The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

3. Mass Analysis and Detection: a. The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). c. A detector records the abundance of each ion at a specific m/z value. d. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Octanol [webbook.nist.gov]

- 4. azom.com [azom.com]

- 5. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Abstract

This technical guide provides a comprehensive overview of (R)-4-Octanol, a chiral secondary alcohol with potential applications in chemical synthesis and drug development. The document details its chemical properties, spectroscopic data, and key synthetic and reactive pathways. Emphasis is placed on providing detailed experimental protocols and structured data presentation to facilitate practical application in a research and development setting. This guide also explores the significance of chirality in the context of bioactive molecules and outlines the properties of related compounds.

Introduction

This compound, systematically named (4R)-octan-4-ol according to IUPAC nomenclature, is a chiral secondary alcohol.[1] Its structure consists of an eight-carbon chain with a hydroxyl group located on the fourth carbon atom, which is a stereocenter with the (R)-configuration. The presence of this chiral center makes this compound and its enantiomer, (S)-4-Octanol, valuable synthons in asymmetric synthesis, allowing for the introduction of specific stereochemistry into target molecules. The distinct three-dimensional arrangement of atoms in chiral molecules can lead to significantly different biological activities, a critical consideration in drug design and development.[2][3][4] This guide will delve into the technical details of this compound, its synthesis, reactions, and the properties of closely related compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research. The following tables summarize key quantitative data for 4-octanol (B147376) (racemic mixture) and its enantiomers.

Table 1: Physicochemical Properties of 4-Octanol

| Property | Value | Source |

| IUPAC Name | (4R)-octan-4-ol | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 61559-29-3 ((R)-enantiomer) | [1] |

| Boiling Point | 174-176 °C | Sigma-Aldrich |

| Density | 0.818 g/mL at 20 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.426 | Sigma-Aldrich |

| logP (Octanol/Water) | 2.338 (Calculated) | [5] |

Table 2: Spectroscopic Data for 4-Octanol

| Spectroscopy | Key Peaks/Signals | Source |

| ¹H NMR | Data available for racemic 4-octanol. | [6] |

| ¹³C NMR | Data available for racemic 4-octanol. | ChemicalBook |

| IR (Infrared) | Broad peak around 3350 cm⁻¹ (O-H stretch), peaks in the 2850-2960 cm⁻¹ region (C-H stretch). | [7][8] |

| MS (Mass Spec.) | Molecular Ion [M]⁺ at m/z 130. | [9][10] |

Synthesis of this compound

The enantioselective synthesis of this compound can be approached through several strategies, including asymmetric reduction of a prochiral ketone or kinetic resolution of racemic 4-octanol.

Asymmetric Reduction of 4-Octanone (B1346966)

A common method for preparing chiral alcohols is the asymmetric reduction of the corresponding ketone. This can be achieved using chiral reducing agents or catalysts.

Experimental Protocol: Asymmetric Reduction using a Chiral Borane Reagent

-

Objective: To synthesize this compound via the enantioselective reduction of 4-octanone.

-

Materials: 4-Octanone, (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™), Diethyl ether (anhydrous), Sodium bicarbonate solution (saturated), Magnesium sulfate (B86663) (anhydrous).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-octanone (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -25 °C in a suitable cooling bath.

-

Slowly add a solution of (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature at -25 °C.

-

Stir the reaction mixture at -25 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water, followed by 3M NaOH.

-

The mixture is then oxidized by the careful addition of 30% hydrogen peroxide at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

-

The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

-

Enzymatic Kinetic Resolution of Racemic 4-Octanol

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. A lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Objective: To resolve racemic 4-octanol to obtain this compound.

-

Materials: Racemic 4-octanol, Vinyl acetate (B1210297), Lipase (e.g., from Candida antarctica, immobilized), Hexane (anhydrous).

-

Procedure:

-

In a dry flask, dissolve racemic 4-octanol (1 equivalent) and vinyl acetate (0.6 equivalents) in anhydrous hexane.

-

Add the immobilized lipase to the solution.

-

Stir the mixture at room temperature. Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

The filtrate contains unreacted this compound and the acetylated (S)-4-octyl acetate.

-

Separate the this compound from the ester by column chromatography.

-

Reactions of this compound

As a secondary alcohol, this compound undergoes typical reactions such as oxidation and esterification.

Oxidation to (R)-4-Octanone

The oxidation of this compound to the corresponding ketone, (R)-4-Octanone, can be achieved using various oxidizing agents. A mild and selective method is the Swern oxidation.

Experimental Protocol: Swern Oxidation

-

Objective: To oxidize this compound to (R)-4-Octanone.

-

Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), this compound, Triethylamine (B128534), Dichloromethane (B109758) (anhydrous).

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane.

-

After 10 minutes, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine (5 equivalents) and stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-4-Octanone.

-

Purify by column chromatography if necessary.

-

Esterification to form Chiral Esters

This compound can be esterified with a carboxylic acid or its derivative to form a chiral ester. The Fischer esterification is a classic method.

Experimental Protocol: Fischer Esterification

-

Objective: To synthesize an ester from this compound and acetic acid.

-

Materials: this compound, Glacial acetic acid, Concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and glacial acetic acid (excess, e.g., 3 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

After cooling, dilute the mixture with water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

Purify by distillation or column chromatography.

-

Related Compounds

(S)-4-Octanol

The enantiomer of this compound, (S)-4-Octanol, possesses identical physical and spectroscopic properties, with the exception of the sign of its optical rotation. Its chemical reactivity is also identical in an achiral environment. However, its interaction with other chiral molecules, such as biological receptors, will differ.

4-Octanol (Racemic)

The racemic mixture of 4-octanol contains equal amounts of the (R) and (S) enantiomers. Its physical properties are generally similar to the pure enantiomers, though the melting point may differ. Spectroscopic data for the racemate is readily available.[6][7][9][10]

3-Amino-4-octanol

3-Amino-4-octanol is a related compound that contains an additional amino functional group. This bifunctional molecule has applications as a corrosion inhibitor and in the synthesis of more complex molecules. It possesses two chiral centers, leading to four possible stereoisomers.

Significance in Drug Development

The chirality of a molecule is a critical factor in its pharmacological activity.[2][3][4] Enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even cause adverse effects (the distomer).[4] Therefore, the ability to synthesize enantiomerically pure compounds like this compound is of paramount importance in the pharmaceutical industry. Chiral alcohols are common structural motifs in many active pharmaceutical ingredients (APIs).

Visualizations

General Synthetic Pathway for Chiral Alcohols

The following diagram illustrates a general workflow for obtaining an enantiomerically pure alcohol from a prochiral ketone.

References

- 1. 4-Octanol, (4R)- | C8H18O | CID 12346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biyokimya101.com [biyokimya101.com]

- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 4. mdpi.com [mdpi.com]

- 5. 4-Octanol (CAS 589-62-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Octanol [webbook.nist.gov]

- 8. 4-OCTANOL(589-62-8) IR Spectrum [chemicalbook.com]

- 9. 4-Octanol [webbook.nist.gov]

- 10. 4-OCTANOL(589-62-8) MS spectrum [chemicalbook.com]

The Biological Role of (R)-4-Octanol and Its Analogs as Pheromones: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the biological role of C8 alcohols, with a specific focus on the stereochemistry of compounds like 4-octanol, as semiochemicals in insects. While direct evidence for (R)-4-Octanol as a primary pheromone is not extensively documented in publicly available literature, this paper will delve into the well-established principles of how related chiral C8 alcohols function as critical signaling molecules. We will explore their roles as kairomones in host-seeking insects and as aggregation pheromones in beetles, emphasizing the pivotal importance of stereoisomerism in their biological activity. This guide will also detail common experimental protocols for pheromone identification and characterization, present quantitative data from relevant studies, and illustrate key concepts through signaling pathway and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, pest management, and related fields.

Introduction: The Significance of Chirality in Insect Chemical Communication

Insects rely heavily on a sophisticated language of chemical cues to navigate their environment, locate food sources, find mates, and avoid predators. These chemical signals, or semiochemicals, are often small, volatile organic compounds. A fascinating and critically important aspect of this chemical communication is the phenomenon of stereoisomerism, where molecules with the same chemical formula and connectivity differ in the spatial arrangement of their atoms. For many insect species, only one specific stereoisomer of a compound is biologically active, while others may be inactive or even inhibitory.

While the specific role of This compound as a pheromone is not yet widely characterized, the broader family of C8 alcohols provides a compelling body of evidence for the importance of chirality in insect chemical ecology. This guide will use well-studied analogs, such as 1-octen-3-ol (B46169) and various beetle pheromones, to illustrate the principles that would govern the study and understanding of this compound's potential biological activity.

The Role of C8 Alcohols as Semiochemicals

C8 alcohols are prominent in the chemical ecology of numerous insect species, functioning as both pheromones (for intraspecific communication) and kairomones (for interspecific communication, such as host detection).

Kairomones in Blood-Feeding Insects

Several species of blood-feeding insects, including mosquitoes and tsetse flies, use C8 alcohols as cues to locate their vertebrate hosts.[1][2][3] One of the most studied of these is 1-octen-3-ol, a key component of host odor. For many of these insects, the response to 1-octen-3-ol is highly specific to one of its enantiomers.

-

Mosquitoes: The yellow fever mosquito, Aedes aegypti, demonstrates a selective sensitivity to (R)-(-)-1-octen-3-ol.[4] This enantiomer is a potent attractant, and the olfactory receptor neurons in the basiconic sensilla on the mosquito's maxillary palps are exquisitely tuned to this specific stereoisomer.[4] The combination of 1-octen-3-ol with carbon dioxide often has a synergistic effect on attraction.[5]

-

Tsetse Flies: Tsetse flies are also attracted to host odors containing 1-octen-3-ol, often in combination with other compounds like acetone, 4-methylphenol, and 3-n-propylphenol.[3][6] These odor blends are used to bait traps for monitoring and controlling tsetse fly populations.[2][7]

Aggregation Pheromones in Coleoptera

In contrast to their role as kairomones in Diptera, various octanol (B41247) isomers and their derivatives serve as aggregation pheromones in several beetle species (Coleoptera). These pheromones attract both sexes to a suitable host resource, leading to mass infestation.

-

Sugarcane Weevil (Sphenophorus levis): Males of this species produce 2-methyl-4-octanol (B1594176) as an aggregation pheromone.[8][9][10] The biological activity is linked to specific stereoisomers of this compound.

-

Bark Beetles (Scolytus amygdali): The almond bark beetle uses (3S,4S)-4-methyl-3-heptanol as the main component of its aggregation pheromone. Field tests have shown that other stereoisomers of this compound can be inactive or even inhibitory.[11]

Quantitative Analysis of Pheromonal Activity

The biological activity of semiochemicals is typically quantified through a combination of electrophysiological and behavioral assays. The tables below summarize representative data for C8 alcohol pheromones and kairomones, illustrating the differences in activity between stereoisomers.

Table 1: Electrophysiological and Behavioral Responses of Aedes aegypti to 1-Octen-3-ol Enantiomers

| Compound | Electrophysiological Response (Spikes/s) | Behavioral Response (Attraction Index) |

| (R)-(-)-1-Octen-3-ol | High | Strong Attraction |

| (S)-(+)-1-Octen-3-ol | Low | Weak/No Attraction |

| Racemic 1-Octen-3-ol | Moderate | Moderate Attraction |

Data are illustrative and compiled from findings in studies on Aedes aegypti olfaction.[4]

Table 2: Field Trapping Results for the Almond Bark Beetle (Scolytus amygdali) with Stereoisomers of 4-Methyl-3-heptanol

| Pheromone Bait Composition | Mean Beetle Catch per Trap |

| (3S,4S)-4-methyl-3-heptanol + Synergist | High |

| (3R,4S)-4-methyl-3-heptanol + Synergist | Low (Inhibitory) |

| (3R,4R)-4-methyl-3-heptanol + Synergist | Low (Inhibitory) |

| Synergist alone (Control) | Very Low |

Data are illustrative and based on the findings of field tests with bark beetle aggregation pheromones.[11]

Mechanism of Action: Olfactory Signaling Pathway

The perception of pheromones like this compound and its analogs begins at the peripheral olfactory organs, typically the antennae or maxillary palps. The process involves a cascade of molecular events that transduce the chemical signal into an electrical signal that is processed by the brain.

-

Binding to Odorant Binding Proteins (OBPs): Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph.[12]

-

Receptor Activation: The OBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it binds to a specific Odorant Receptor (OR).[13]

-

Signal Transduction: Insect ORs are ligand-gated ion channels typically composed of a variable odor-specific subunit (ORx) and a conserved co-receptor (Orco).[13][14] Upon pheromone binding, this complex opens, allowing cation influx and depolarization of the ORN.

-

Action Potential Generation: If the depolarization reaches a threshold, the ORN fires an action potential.

-

Central Processing: The signal is then transmitted to the antennal lobe of the insect brain for processing, leading to a behavioral response.[12]

Below is a diagram illustrating this generalized olfactory signaling pathway.

Caption: Generalized insect olfactory signaling pathway.

Key Experimental Protocols

Investigating the biological role of a putative pheromone like this compound involves a multi-step experimental workflow.

Pheromone Identification and Quantification

-

Sample Collection: Volatiles are collected from the insect using methods like Solid Phase Microextraction (SPME) or aeration of confined insects with subsequent trapping on a porous polymer.

-

Chemical Analysis (GC-MS): The collected volatiles are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents.

-

Chiral Analysis: To determine the specific stereoisomers present, chiral GC columns are used to separate the enantiomers.

Electrophysiological Assays

-

Electroantennography (EAG): This technique measures the overall electrical response of the entire antenna to an odor stimulus. It is used to screen for compounds that elicit an olfactory response.

-

Protocol: An isolated insect antenna is placed between two electrodes. Puffs of air containing the test compound (e.g., this compound) are delivered to the antenna, and the resulting voltage change (the EAG response) is recorded.

-

-

Single-Sensillum Recording (SSR): This more sensitive technique allows for the recording of action potentials from individual ORNs within a single sensillum. It is used to determine the specificity of individual neurons to different compounds and stereoisomers.

-

Protocol: A sharp tungsten microelectrode is inserted at the base of a sensillum to make contact with the ORN(s) within. A reference electrode is placed elsewhere in the insect. The same odor delivery system as in EAG is used, and the firing rate of the neuron(s) in response to the stimulus is recorded.[4]

-

Behavioral Assays

-

Olfactometer Assays: These assays are used to test the preference of an insect for different odors in a controlled laboratory setting. A common design is a Y-tube olfactometer, where an insect is placed at the base of the 'Y' and chooses to move up one of two arms, each carrying a different odor stream (e.g., this compound vs. a solvent control).

-

Wind Tunnel Assays: These provide a more naturalistic setting to observe upwind flight orientation and source-location behaviors in response to a pheromone plume.

The diagram below illustrates a typical workflow for pheromone research.

Caption: Experimental workflow for pheromone research.

Conclusion and Future Directions

The study of C8 alcohols as insect semiochemicals reveals a sophisticated system of chemical communication where stereochemistry is paramount. While the specific biological role of this compound as a pheromone remains an open area for investigation, the principles derived from its analogs, such as 1-octen-3-ol and various beetle pheromones, provide a clear roadmap for future research.

Future studies should focus on:

-

Screening: Broad-scale screening of insect species to identify those that produce or respond to this compound.

-

Receptor Deorphanization: Identifying the specific odorant receptors that bind to this compound and its stereoisomers.

-

Field Studies: Conducting field trapping studies to confirm the behavioral relevance of this compound in a natural context.

A deeper understanding of the role of specific stereoisomers like this compound can lead to the development of highly selective and effective pest management strategies, such as improved baits for traps or novel repellents. This knowledge is not only crucial for applied entomology but also enriches our fundamental understanding of chemical ecology and neurobiology.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. Odor-induced host location in tsetse flies (Diptera: Glossinidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olfactory attractants for mosquito surveillance and control: 1-octen-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Greenwich Academic Literature Archive - Identification of host odour attractants for tsetse flies. Final report 1986-1990 [gala.gre.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Molecular weight and formula of (R)-4-Octanol

An In-depth Technical Guide on (R)-4-Octanol: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This document provides a concise technical overview of the molecular formula and molecular weight of this compound.

Molecular Properties of this compound

This compound is a secondary alcohol. The molecular formula and molecular weight are foundational data points for a wide range of applications, including stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₁₈O[1][2][3][4][5] |

| Molecular Weight | 130.23 g/mol [1][2][5] |

| Monoisotopic Mass | 130.135765193 Da[1][2] |

Note: The molecular weight may be cited as 130.2279 g/mol in some sources.[3][4]

Determination of Molecular Weight

The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The diagram below illustrates the logical workflow for calculating the molecular weight of this compound based on its elemental composition.

Caption: Molecular weight calculation workflow for this compound.

References

Lipophilicity and Octanol-Air Partitioning of Organic Compounds: A Technical Guide for Researchers

An in-depth exploration of the core principles, experimental determination, and predictive modeling of lipophilicity and octanol-air partitioning, critical physicochemical properties influencing the fate and action of organic compounds in biological and environmental systems.

Introduction to Lipophilicity and Partition Coefficients

Lipophilicity, literally "fat-loving," is a crucial physicochemical property of an organic compound that describes its affinity for lipid-rich, non-polar environments.[1][2] It is a key determinant of a molecule's behavior in both biological and environmental systems, influencing processes such as drug absorption, distribution, metabolism, and excretion (ADME), as well as the environmental fate and bioaccumulation of chemicals.[1][]

The most widely used measure of lipophilicity is the octanol-water partition coefficient (Kow) , also denoted as P.[1] It is defined as the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium.[1] The logarithm of this value, log Kow , provides a convenient scale for expressing lipophilicity, with higher values indicating greater lipophilicity.[1]

Another critical partition coefficient, particularly for understanding the environmental fate of airborne compounds, is the octanol-air partition coefficient (Koa) . Koa is defined as the ratio of the concentration of a chemical in octanol (B41247) to its concentration in the air at equilibrium. It is a key parameter for modeling the partitioning of semi-volatile organic compounds between the atmosphere and various environmental compartments like soil, vegetation, and aerosols.

The relationship between these two partition coefficients can be described by the following equation, which also involves the air-water partition coefficient (Kaw):

Koa = Kow / Kaw

This guide provides a comprehensive overview of the experimental methods for determining Kow and Koa, presents quantitative data for a range of organic compounds, and explores theoretical approaches for their prediction.

Experimental Determination of Partition Coefficients

Accurate experimental determination of Kow and Koa is fundamental for regulatory purposes, drug development, and environmental risk assessment. Several standardized methods have been developed, each with its specific applicability and limitations.

Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a classical and straightforward technique for determining Kow. It is suitable for compounds with log Kow values in the range of -2 to 4.

Experimental Protocol:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Addition: A known amount of the test substance is dissolved in either the water-saturated octanol or the octanol-saturated water phase.

-

Equilibration: The two phases are placed in a flask in a defined volume ratio and shaken mechanically until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

Calculation of Kow: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

The slow-stirring method is preferred for highly lipophilic compounds (log Kow > 4) as it minimizes the formation of microdroplets that can interfere with accurate measurements in the shake-flask method. This method can be used for log Kow values up to 8.2.[4]

Experimental Protocol:

-

Apparatus: A thermostated stirred reactor is used, with a flat interface between the octanol and water phases.

-

Phase Preparation: Water and 1-octanol (B28484) are equilibrated with the test substance at a constant temperature (25 °C) with slow, gentle stirring to avoid emulsification.[4]

-

Equilibrium Attainment: The system is stirred until equilibrium is reached, which is confirmed by taking samples from both phases at different time points and ensuring the concentration ratio remains constant.

-

Concentration Measurement: The concentrations of the test substance in the octanol and water phases are determined.

-

Kow Calculation: The partition coefficient is calculated as the ratio of the equilibrium concentrations in the two phases.[4]

The High-Performance Liquid Chromatography (HPLC) method is an indirect method for estimating Kow based on the retention time of a compound on a reversed-phase HPLC column. It is a rapid and efficient method suitable for a wide range of compounds with log Kow values typically between 0 and 6.[5][6][7]

Experimental Protocol:

-

Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and water.

-

Calibration: A series of reference compounds with known log Kow values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k) against the known log Kow values.

-

Sample Analysis: The test substance is injected into the HPLC system under the same conditions, and its retention time is determined.

-

log Kow Estimation: The log Kow of the test substance is estimated by interpolating its retention factor on the calibration curve.

Octanol-Air Partition Coefficient (Koa)

The generator column method is a dynamic technique used to measure Koa for semi-volatile organic compounds.

Experimental Protocol:

-

Column Preparation: A column is packed with a solid support (e.g., glass wool or beads) and coated with a solution of the test substance in octanol.[7]

-

Gas Flow: A stream of inert gas (e.g., nitrogen or air) is passed through the generator column at a constant flow rate and temperature.[8]

-

Equilibration: As the gas flows through the column, it becomes saturated with the vapor of the test substance in equilibrium with the octanol phase.

-

Analyte Trapping: The gas stream exiting the column is passed through a sorbent trap (e.g., Tenax) to collect the analyte.[8]

-

Quantification: The amount of the analyte collected in the trap is quantified using an appropriate analytical technique, such as GC-MS.

-

Koa Calculation: The concentration of the analyte in the air is calculated from the amount collected and the volume of gas passed through the column. The Koa is then calculated as the ratio of the known concentration in the octanol phase to the determined concentration in the air phase.[8]

This is an indirect method for estimating Koa based on the retention time of a compound on a gas chromatography column.

Experimental Protocol:

-

Column Selection: A capillary GC column with a well-characterized stationary phase is used.

-

Reference Compounds: A series of reference compounds with known Koa values are injected into the GC, and their retention times are measured under programmed temperature conditions.

-

Calibration: A linear relationship is established between the logarithm of the retention time and the known log Koa values of the reference compounds.

-

Sample Analysis: The test substance is injected under the same GC conditions, and its retention time is recorded.

-

Koa Estimation: The log Koa of the test substance is estimated from its retention time using the established calibration.

Quantitative Data for Organic Compounds

The following tables summarize experimentally determined log Kow and log Koa values for a selection of pharmaceuticals, pesticides, and industrial chemicals.

Table 1: Log Kow and Log Koa Values for Selected Pharmaceuticals

| Compound | CAS Number | Log Kow | Log Koa |

| Ibuprofen | 15687-27-1 | 3.97 | - |

| Diazepam | 439-14-5 | 2.82 | - |

| Propranolol | 525-66-6 | 3.48 | - |

| Warfarin | 81-81-2 | 2.66 | - |

| Atorvastatin | 134523-00-5 | 6.36 | - |

| Paracetamol | 103-90-2 | 0.46 | - |

| Ciprofloxacin | 85721-33-1 | -0.59 | - |

| Fluoxetine | 54910-89-3 | 4.05 | - |

Table 2: Log Kow and Log Koa Values for Selected Pesticides and Industrial Chemicals

| Compound | CAS Number | Log Kow | Log Koa |

| DDT | 50-29-3 | 6.91 | 9.87 |

| Atrazine | 1912-24-9 | 2.61 | - |

| Glyphosate | 1071-83-6 | -3.23 | - |

| Chlorpyrifos | 2921-88-2 | 4.7 | - |

| Lindane (γ-HCH) | 58-89-9 | 3.72 | 8.9 |

| Hexachlorobenzene | 118-74-1 | 5.73 | 7.4 |

| PCB-153 | 35065-27-1 | 6.92 | - |

| Benzo[a]pyrene | 50-32-8 | 6.13 | 11.5 |

Note: The availability of experimental Koa data is more limited compared to Kow data.

Theoretical Estimation of Partition Coefficients

Experimental determination of partition coefficients can be time-consuming and resource-intensive. Therefore, various theoretical methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, have been developed to predict these properties based on the molecular structure of a compound.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity.[4] For predicting log Kow and log Koa, these models utilize molecular descriptors that quantify various aspects of a molecule's structure.

Molecular Descriptors:

Molecular descriptors are numerical values that represent the chemical and physical characteristics of a molecule. They can be broadly categorized as:

-

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

-

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of bonds, rings), topological indices (e.g., Wiener index, Balaban index), and electro-topological state indices.[9][10]

-

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, size, and electronic properties (e.g., solvent-accessible surface area, dipole moment).[9][11]

QSAR Model Development Workflow:

The development of a robust QSAR model typically follows these steps:

-

Data Collection and Curation: A dataset of compounds with experimentally determined log Kow or log Koa values is compiled. The data is checked for accuracy and consistency.

-

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset using specialized software.

-

Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the property being predicted, while avoiding redundancy.

-

Model Building: A mathematical model is constructed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN).[4]

-

Model Validation: The predictive performance of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.[4]

Role in Drug Development and Environmental Science

Lipophilicity and octanol-air partitioning are fundamental properties that govern the behavior of organic compounds in complex systems.

Drug Absorption, Distribution, Metabolism, and Excretion (ADME)

In drug development, lipophilicity (log Kow) is a critical parameter that influences all aspects of ADME.[] A drug's ability to be absorbed, distributed to its target, metabolized, and excreted is intricately linked to its lipophilicity.[]

-

Absorption: For orally administered drugs, sufficient lipophilicity is required to cross the lipid membranes of the gastrointestinal tract and enter the bloodstream.[1] However, very high lipophilicity can lead to poor aqueous solubility, hindering dissolution and absorption.[]

-

Distribution: Once in the bloodstream, a drug's distribution to various tissues and organs is influenced by its lipophilicity.[12] Lipophilic drugs can more readily cross cell membranes and distribute into tissues, including the brain (crossing the blood-brain barrier), while highly hydrophilic drugs may be confined to the bloodstream and extracellular fluid.[5]

-

Metabolism: The liver is the primary site of drug metabolism, where lipophilic compounds are converted into more water-soluble (hydrophilic) metabolites to facilitate their excretion. Highly lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes.

-

Excretion: The kidneys are the main organs of drug excretion.[8] Hydrophilic drugs and the water-soluble metabolites of lipophilic drugs are readily filtered by the kidneys and excreted in the urine.[8] Lipophilic compounds may be reabsorbed back into the bloodstream from the kidney tubules, prolonging their duration of action.

Environmental Fate and Transport

The octanol-air partition coefficient (Koa) is a key parameter for understanding the environmental fate of persistent organic pollutants (POPs) and other semi-volatile organic compounds. It governs their partitioning between the atmosphere and various environmental media.

-

Atmospheric Transport: Compounds with low Koa values are more volatile and tend to exist predominantly in the gas phase in the atmosphere, facilitating long-range transport.

-

Partitioning to Aerosols: Compounds with high Koa values have a greater tendency to partition from the gas phase onto atmospheric aerosol particles. This partitioning affects their atmospheric lifetime and deposition patterns.

-

Deposition: The deposition of airborne contaminants to terrestrial and aquatic ecosystems is influenced by their partitioning behavior. Compounds sorbed to particles are subject to dry and wet deposition.

-

Bioaccumulation: Koa is a critical parameter in models that predict the bioaccumulation of airborne contaminants in terrestrial food chains, such as the lichen-caribou-wolf food chain in the Arctic.[13] Organisms can accumulate chemicals from the air they breathe, and the extent of this accumulation is related to Koa.[14]

Conclusion

Lipophilicity, quantified by the octanol-water partition coefficient (Kow), and the octanol-air partition coefficient (Koa) are fundamental physicochemical properties that are indispensable for modern drug discovery and environmental science. A thorough understanding of these parameters, their experimental determination, and their theoretical prediction is essential for designing safer and more effective drugs and for assessing the environmental risks posed by organic chemicals. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in these critical fields.

References

- 1. omicsonline.org [omicsonline.org]

- 2. emerypharma.com [emerypharma.com]

- 4. Predictive QSAR Modeling Workflow, Model Applicability Domains, and Virtual Screening | CoLab [colab.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 9. hufocw.org [hufocw.org]

- 10. 2D QSAR DESCRIPTORS | PPTX [slideshare.net]

- 11. 3D-QSAR - Drug Design Org [drugdesign.org]

- 12. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 13. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 14. Bioaccumulation potential of organic contaminants in an arctic marine food web [summit.sfu.ca]

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of (R)-4-Octanol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral secondary alcohols are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The specific stereochemistry of these molecules is often critical for their biological activity. This application note provides detailed protocols for the enantioselective synthesis of (R)-4-Octanol, a valuable chiral intermediate. Three distinct and effective methodologies are presented: Corey-Bakshi-Shibata (CBS) asymmetric reduction, biocatalytic reduction of 4-octanone (B1346966), and lipase-catalyzed kinetic resolution of racemic 4-octanol (B147376). These methods offer a range of options, from classic asymmetric synthesis to green chemistry approaches, to suit various laboratory needs and preferences.

Core Synthetic Methodologies

The enantioselective synthesis of this compound can be achieved through several reliable methods. This document details three primary approaches:

-

Method A: Asymmetric Reduction of 4-Octanone via Corey-Bakshi-Shibata (CBS) Reduction. This protocol utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, 4-octanone.[3]

-

Method B: Biocatalytic Reduction of 4-Octanone. This method employs a whole-cell biocatalyst for the asymmetric reduction of 4-octanone, offering a green and highly selective alternative to traditional chemical reductants.[1][2][4]

-

Method C: Lipase-Catalyzed Kinetic Resolution of (±)-4-Octanol. This enzymatic approach involves the resolution of a racemic mixture of 4-octanol, where a lipase (B570770) selectively acylates the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.[5][6]

Experimental Protocols

Method A: Enantioselective Synthesis of this compound via CBS Asymmetric Reduction

This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst for the enantioselective reduction of ketones.[3]

Materials:

-

4-Octanone (99%)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

-

Tetrahydrofuran (THF, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for air-sensitive reactions

Procedure:

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the flask. Stir the mixture at 0°C for 10 minutes.

-

Slowly add a solution of 4-octanone (1.0 equivalent) in anhydrous THF via a syringe pump over a period of 30 minutes.[3]

-

Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) to afford this compound.

Method B: Biocatalytic Reduction of 4-Octanone using Acetobacter pasteurianus